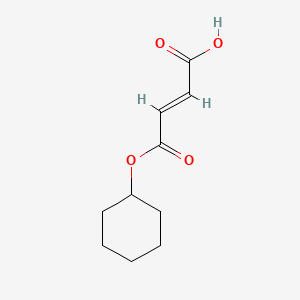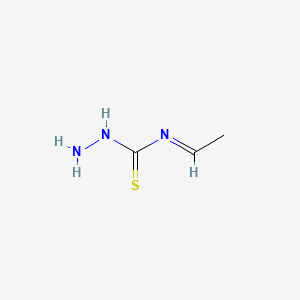
Ferric valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferric valerate can be synthesized through the reaction of ferric chloride with sodium valerate in an aqueous solution. The reaction typically proceeds as follows:
FeCl3+3C5H9COONa→Fe(C5H9COO)3+3NaCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ferric valerate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where iron(III) is reduced to iron(II).
Substitution Reactions: The valerate ligands can be substituted by other ligands in coordination chemistry.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ferric hydroxide and valeric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can oxidize this compound.
Reducing Agents: Sodium borohydride and hydrazine can reduce this compound to iron(II) valerate.
Substitution Reagents: Ligands such as ethylenediamine and acetylacetone can replace valerate ions under appropriate conditions.
Major Products Formed
Ferric Hydroxide: Formed during hydrolysis.
Iron(II) Valerate: Formed during reduction reactions.
Substituted Complexes: Formed during ligand substitution reactions.
Aplicaciones Científicas De Investigación
Ferric valerate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in iron supplementation and as a therapeutic agent in treating iron deficiency.
Industry: Utilized in the production of iron-containing materials and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of ferric valerate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, this compound can interact with proteins and enzymes involved in iron metabolism, facilitating the transport and storage of iron. The valerate ligands can also influence the solubility and bioavailability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ferric Citrate: Used as a phosphate binder and iron supplement.
Ferric Ammonium Citrate: Used in medical imaging and as a food additive.
Ferric Pyrophosphate: Used in food fortification and as an iron supplement.
Uniqueness of Ferric Valerate
This compound is unique due to its specific ligand environment, which can influence its reactivity and solubility. The valerate ligands provide a distinct set of chemical properties compared to other ferric compounds, making it suitable for specific applications where other ferric compounds may not be as effective.
Propiedades
Fórmula molecular |
C15H30FeO6 |
|---|---|
Peso molecular |
362.24 g/mol |
Nombre IUPAC |
iron;pentanoic acid |
InChI |
InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7); |
Clave InChI |
NZDBOFDIRHVXFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)O.CCCCC(=O)O.CCCCC(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)

![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)

![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)




![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)




